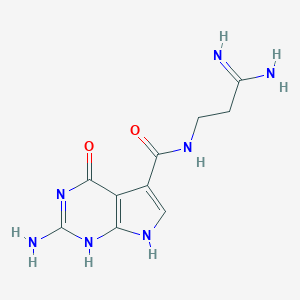

Echiguanine A

説明

Echiguanine A is a purine nucleoside antibiotic produced by Streptomyces sp. MI698-50F1 . Structurally, it belongs to the family of adenosine analogs characterized by modifications to the purine core and ribose moiety, which confer unique biological activities. Its discovery highlights the metabolic versatility of Streptomyces species in synthesizing bioactive natural products .

特性

CAS番号 |

137319-25-6 |

|---|---|

分子式 |

C10H13N7O2 |

分子量 |

263.26 g/mol |

IUPAC名 |

2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19) |

InChIキー |

APPZNNNSVGCTRW-UHFFFAOYSA-N |

SMILES |

C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N |

異性体SMILES |

C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |

正規SMILES |

C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Implications

Q & A

Q. Table 1: Literature Review Checklist

Basic: How to formulate a research question using frameworks like PICOT or FINER?

Answer:

Frameworks ensure clarity and feasibility:

- PICOT : Define Population (e.g., "breast cancer cells"), Intervention (e.g., "Echiguanine A dosage"), Comparison (e.g., "standard chemotherapy"), Outcome (e.g., "apoptosis rate"), and Timeframe (e.g., "48-hour exposure") .

- FINER : Ensure questions are F easible (e.g., lab resources available), I nteresting (novel mechanism exploration), N ovel (understudied bioactivity), E thical (cell-line use compliant with guidelines), and R elevant (therapeutic potential) .

Example Research Question : "How does Echiguanine A (Intervention) induce apoptosis (Outcome) in triple-negative breast cancer cells (Population) compared to paclitaxel (Comparison) over 48 hours (Time)?"

Basic: What experimental design principles apply to Echiguanine A synthesis and characterization?

Answer:

- Detailed protocols : Document reaction conditions (e.g., temperature, solvents) and purification steps to enable replication .

- Characterization rigor : Use ≥2 orthogonal methods (e.g., NMR, HPLC) to confirm purity and structure. For novel derivatives, provide full spectral data .

- Control groups : Include positive/negative controls in bioassays to validate specificity (e.g., solvent-only controls) .

Q. Table 2: Key Experimental Variables

| Variable | Example for Echiguanine A |

|---|---|

| Independent Variable | Concentration gradient (0.1–10 µM) |

| Dependent Variable | IC50 value in cytotoxicity assays |

| Controlled Variables | Cell culture conditions, solvent batch |

Advanced: How to resolve contradictions in Echiguanine A’s reported bioactivity data?

Answer:

- Systematic replication : Repeat experiments using original protocols (e.g., cell lines, incubation times) to identify methodological discrepancies .

- Meta-analysis : Statistically compare datasets (e.g., ANOVA) to assess variability sources (e.g., assay type, sample purity) .

- Contextual factors : Evaluate differences in biological models (e.g., 2D vs. 3D cell cultures) or compound stability under assay conditions .

Advanced: How to integrate computational methods (e.g., molecular docking) with experimental studies on Echiguanine A?

Answer:

- Hypothesis generation : Use docking simulations to predict Echiguanine A’s binding affinity for Target Protein Z, then validate via SPR (Surface Plasmon Resonance) .

- Data triangulation : Compare computational ADMET predictions with in vitro toxicity assays (e.g., hepatocyte viability) .

- Tool transparency : Share simulation parameters (e.g., force fields, software versions) in supplementary materials .

Advanced: How to ensure reproducibility in Echiguanine A research?

Answer:

- Protocol granularity : Specify instrument calibration (e.g., HPLC column type) and raw data archiving (e.g., depositing spectra in public repositories) .

- Replication guides : Provide step-by-step supplementary files for synthesis and bioassays, referencing protocols like "Preparation of Echiguanine A derivative 3" .

- Bias mitigation : Disclose funding sources and employ blinding in bioactivity assessments to reduce experimental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。